1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea
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Overview
Description
1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea can be synthesized through the reaction of 3-methylphenyl isothiocyanate with thiourea. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its enzyme inhibition properties.
Industry: Utilized in the production of dyes, plastics, and elastomers
Mechanism of Action
The mechanism of action of 1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylphenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1,3-bis[(3-methylphenyl)carbamothioylamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S3/c1-11-5-3-7-13(9-11)18-15(24)20-22-17(26)23-21-16(25)19-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,18,20,24)(H2,19,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXPKXEZKJJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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